molecular formula C19H29FN2O2 B13196438 tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate

tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate

Cat. No.: B13196438
M. Wt: 336.4 g/mol
InChI Key: GNABEJGALGNQBT-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate is a protected amine derivative that serves as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. This compound features a piperidine scaffold, a common motif in bioactive molecules, substituted with a 4-fluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is essential for safeguarding the secondary amine during multi-step synthetic sequences, particularly in the development of targeted therapeutics. The presence of the fluorophenyl moiety can enhance metabolic stability and influence the molecule's binding affinity, making this intermediate highly valuable for constructing potential protease inhibitors, receptor antagonists, and other pharmacologically active compounds. As a versatile building block, it is primarily used in the exploration of structure-activity relationships and the synthesis of more complex molecular entities. The product is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the available Safety Data Sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C19H29FN2O2

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl N-[3-(4-fluorophenyl)-2-piperidin-2-ylpropyl]carbamate

InChI

InChI=1S/C19H29FN2O2/c1-19(2,3)24-18(23)22-13-15(17-6-4-5-11-21-17)12-14-7-9-16(20)10-8-14/h7-10,15,17,21H,4-6,11-13H2,1-3H3,(H,22,23)

InChI Key

GNABEJGALGNQBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)F)C2CCCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for generating bioactive intermediates in drug synthesis.

Reaction ConditionsReagentsYieldSource
Trifluoroacetic acid (TFA) in DCMTFA (20–50% v/v), DCM85–95%
HCl in dioxane4M HCl, dioxane, RT, 2h89%

Mechanism : Acidic hydrolysis protonates the carbonyl oxygen, leading to cleavage of the Boc group and release of CO₂ and tert-butanol.

Functionalization of the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes alkylation, acylation, and sulfonylation.

Alkylation

SubstrateReagents/ConditionsProductYieldSource
Piperidine-N + alkyl halideK₂CO₃, DMF, 80°C, 12hN-Alkylated piperidine derivative78%

Acylation

SubstrateReagents/ConditionsProductYieldSource
Piperidine-N + acyl chlorideDIPEA, DCM, 0°C→RT, 4hN-Acylpiperidine91%

Example : Reaction with methanesulfonyl chloride forms a sulfonamide derivative .

Cross-Coupling Reactions at the 4-Fluorophenyl Group

The 4-fluorophenyl moiety participates in palladium-catalyzed couplings, enabling structural diversification.

Suzuki-Miyaura Coupling

ConditionsReagentsProductYieldSource
Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 20hAryl boronic acidBiaryl derivative64%

Buchwald-Hartwig Amination

ConditionsReagentsProductYieldSource
Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CPrimary/secondary amineAryl amine derivative55%

Hydrolysis of the Carbamate Group

Controlled hydrolysis converts the carbamate to a urea or amine derivative.

ConditionsReagentsProductYieldSource
NaOH (2M), THF/H₂O, 50°C, 6hAqueous baseFree amine or urea72%

Reductive Amination

The primary amine (post-Boc deprotection) reacts with aldehydes/ketones under reductive conditions.

ConditionsReagentsProductYieldSource
NaBH₃CN, MeOH, RT, 12hAldehyde/ketoneSecondary/tertiary amine82%

Sulfonation Reactions

The piperidine nitrogen reacts with sulfonyl chlorides to form sulfonamides.

SubstrateReagents/ConditionsProductYieldSource
Piperidine-N + sulfonyl chloridePyridine, DCM, 0°C→RT, 16hN-Sulfonylpiperidine89%

Key Mechanistic Insights

  • Acid Sensitivity : The Boc group is stable under basic conditions but cleaves rapidly in acidic media .

  • Steric Effects : Bulky substituents on the piperidine ring slow down N-functionalization.

  • Electronic Effects : The 4-fluorophenyl group enhances electrophilic aromatic substitution reactivity at the para position .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate the binding affinities and mechanisms of action of various biomolecules.

Medicine

In the field of medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes.

Industry

Industrially, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate
  • CAS No.: 1306603-96-2
  • Molecular Formula : C₁₉H₂₉FN₂O₂
  • Molecular Weight : 336.44 g/mol
  • Structure : Features a tert-butyl carbamate group attached to a propyl chain substituted with a 4-fluorophenyl group and a piperidin-2-yl moiety .

Key Characteristics :

  • The compound is a protected amine, with the tert-butyl carbamate group acting as a common protecting strategy for amines in synthetic chemistry.
  • The 4-fluorophenyl substituent introduces electronic effects (e.g., electronegativity) that may enhance metabolic stability or binding interactions in biological systems.

Comparison with Structural Analogs

tert-Butyl N-[3-Phenyl-2-(piperidin-2-yl)propyl]carbamate

  • Key Difference: Replacement of the 4-fluorophenyl group with a non-fluorinated phenyl ring.
  • Metabolic Stability: Fluorine in the target compound may slow oxidative metabolism compared to the non-fluorinated analog .
  • Synthesis : Both compounds likely share similar synthetic routes (e.g., carbamate protection of amines), but fluorination steps (e.g., using fluorinating reagents) are required for the target compound.

tert-Butyl (3-(2,4-Dimethoxyphenyl)propyl)(4-(2-(4-Fluorophenyl)-1-(hydroxyimino)-2-oxoethyl)pyridin-2-yl)carbamate (Compound 169)

  • Key Differences: Additional dimethoxyphenyl and pyridinyl groups. Hydroxyimino and keto functional groups.
  • Impact: Molecular Weight: Higher (537.59 g/mol vs. Functional Diversity: The hydroxyimino group may confer chelating properties or modulate receptor binding .
  • Synthesis : Requires multi-step coupling reactions, contrasting with the simpler alkylation/amination steps for the target compound.

N-(3-Aminopropyl)-2-(4′-Fluoro-4-(octylsulfonamido)-[1,1′-biphenyl]-3-yl)-2-oxoacetamide Hydrochloride (19b)

  • Key Differences :
    • Contains a sulfonamide linkage and biphenyl system.
    • Fluorine is positioned on the biphenyl moiety rather than a single phenyl ring.
  • Impact: Solubility: The sulfonamide group enhances water solubility compared to the carbamate-protated target compound. Biological Activity: The biphenyl-fluorine arrangement may target different enzymes or receptors compared to the mono-fluorophenyl group .

tert-Butyl (3-(3-Fluoropiperidin-1-yl)propyl)carbamate (Example 252, EP 3 294 732 B1)

  • Key Differences :
    • Fluorine is part of a piperidine ring (aliphatic fluorine) rather than an aromatic system.
    • Lacks the 4-fluorophenyl substituent.
  • Impact :
    • Polarity : Aliphatic fluorine may increase polarity, affecting membrane permeability.
    • Synthetic Complexity : Fluorination of piperidine requires specialized reagents (e.g., DAST or Selectfluor) compared to aromatic fluorination .

Structural and Functional Analysis

Electronic and Steric Effects

  • Fluorine Substituents :
    • In the target compound, the 4-fluorophenyl group induces electron-withdrawing effects, stabilizing adjacent positive charges or enhancing π-π stacking in aromatic interactions.
    • In aliphatic fluorinated analogs (e.g., Example 252), fluorine alters conformational flexibility and dipole moments.

Q & A

Q. What analytical techniques are used to identify and quantify synthesis byproducts?

  • Methodological Answer :
  • HPLC-PDA/MS : Reverse-phase chromatography with photodiode array detection separates byproducts (e.g., de-Boc intermediates).
  • Quantitative NMR : Internal standards (e.g., 1,3,5-trimethoxybenzene) measure impurity levels down to 0.1% .

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